molecular formula C24H25F3O4S B13094425 (4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate

(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate

Cat. No.: B13094425
M. Wt: 466.5 g/mol
InChI Key: KLEDRLQUFCHLPF-XZOQPEGZSA-N
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Description

The compound “(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate” is a complex organic molecule that features a dibenzoannulene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

  • Formation of the dibenzoannulene core through cyclization reactions.
  • Introduction of the benzyl and methyl groups via alkylation reactions.
  • Oxidation to introduce the keto group.
  • Final trifluoromethanesulfonation to attach the trifluoromethanesulfonate group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other dibenzoannulenes with different substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and potential applications. Some similar compounds might include:

  • Dibenzoannulenes with different alkyl or aryl groups.
  • Compounds with different sulfonate groups.

Properties

Molecular Formula

C24H25F3O4S

Molecular Weight

466.5 g/mol

IUPAC Name

[(1S,11S)-1-benzyl-11-methyl-13-oxo-5-tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trienyl] trifluoromethanesulfonate

InChI

InChI=1S/C24H25F3O4S/c1-22-12-5-8-18-14-20(31-32(29,30)24(25,26)27)9-10-21(18)23(22,13-11-19(28)16-22)15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15-16H2,1H3/t22-,23+/m0/s1

InChI Key

KLEDRLQUFCHLPF-XZOQPEGZSA-N

Isomeric SMILES

C[C@@]12CCCC3=C([C@@]1(CCC(=O)C2)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC12CCCC3=C(C1(CCC(=O)C2)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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